2-Methyloctadecanoic acid
Overview
Description
It is a derivative of octadecanoic acid (stearic acid) with a methyl group attached at the second carbon position . This compound is characterized by its long hydrocarbon chain and carboxylic acid functional group, making it a member of the long-chain fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloctadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of stearic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of unsaturated fatty acids followed by methylation. This process ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloctadecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
2-Methyloctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid metabolism and as a standard in gas chromatography.
Biology: It serves as a model compound for studying the effects of branched-chain fatty acids on cellular processes.
Medicine: Research has explored its potential role in modulating lipid metabolism and its effects on cardiovascular health.
Mechanism of Action
The mechanism of action of 2-methyloctadecanoic acid involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The methyl group at the second carbon position influences the compound’s hydrophobicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and the activity of membrane-bound enzymes, thereby modulating various cellular processes .
Comparison with Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the methyl group at the second carbon position.
2-Methylhexadecanoic acid: A shorter chain analog with similar branching.
2-Methylnonadecanoic acid: A longer chain analog with similar branching.
Uniqueness: 2-Methyloctadecanoic acid is unique due to its specific branching at the second carbon position, which imparts distinct physical and chemical properties compared to its linear and other branched analogs. This unique structure influences its behavior in biological systems and its applications in various industries .
Properties
IUPAC Name |
2-methyloctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZDALHFANHWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864021 | |
Record name | Octadecanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-83-6 | |
Record name | 2-Methyloctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7217-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyloctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007217836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLOCTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2B6RLRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methyloctadecanoic acid being identified as a potential biomarker for gestational diabetes mellitus (GDM) in women of advanced maternal age?
A: Research indicates that this compound, along with six other metabolites, showed significant differences in the blood plasma of pregnant women with GDM compared to healthy pregnancies, particularly in the first trimester []. This finding suggests that altered levels of this compound might be linked to the development of GDM in older mothers. While the exact mechanism of this association remains unclear, this discovery paves the way for future research to investigate its potential as an early predictive biomarker for GDM in this high-risk population.
Q2: How is this compound used in nanoparticle synthesis?
A: this compound can act as a capping ligand in the synthesis of semiconductor nanocrystals, specifically cadmium sulfide (CdS) []. It plays a crucial role in controlling the size and shape of these nanocrystals during synthesis.
Q3: What is the difference between using this compound and oleic acid as ligands in CdS nanocrystal synthesis?
A: Research has shown that using this compound as a ligand, compared to the linear oleic acid, leads to the formation of "Magic-Size Clusters" (MSCs) alongside conventional quantum dots (QDs) []. These MSCs have unique optical properties due to their extremely small and precise size. This suggests that the branched structure of this compound influences the growth kinetics of CdS nanocrystals differently than linear ligands.
Q4: What are the implications of the different formation pathways for MSCs and conventional QDs observed when using this compound?
A: The discovery that MSCs and QDs form via separate pathways, linked by an intermediate precursor (IP), challenges previous assumptions about their formation relationship []. This understanding provides valuable insights for researchers to design more controlled synthesis strategies for both MSCs and QDs, potentially leading to improved control over their size-dependent properties for various applications.
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